molecular formula C12H13NO B1361794 8-Ethyl-2-methylquinolin-4-ol CAS No. 63136-23-2

8-Ethyl-2-methylquinolin-4-ol

Cat. No.: B1361794
CAS No.: 63136-23-2
M. Wt: 187.24 g/mol
InChI Key: VOOFHJQJGZCKJM-UHFFFAOYSA-N
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Description

“8-Ethyl-2-methylquinolin-4-ol” is a chemical compound with the molecular formula C12H13NO . It is a derivative of quinoline, a heterocyclic aromatic compound that has a wide range of applications in industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline scaffold with ethyl and methyl substituents. The average mass of the molecule is 187.238 Da, and the monoisotopic mass is 187.099716 Da .

Scientific Research Applications

Antimicrobial Activity

8-Ethyl-2-methylquinolin-4-ol and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial activities against various bacteria and fungi. For instance, a study synthesized a novel ligand related to 8-hydroxyquinolines, which demonstrated in vitro antimicrobial activity against strains of Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and Aspergillus niger (Patel & Patel, 2017). Additionally, the antimicrobial potentials of Citrullus colocynthis fruits and 4-methylquinoline analogues were explored for their effectiveness against foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).

Corrosion Inhibition

The derivatives of 8-hydroxyquinoline, closely related to this compound, have been researched for their potential in inhibiting corrosion, particularly in acidic environments. A study on two newly substituted methylquinolin-8-ol derivatives demonstrated their efficiency as corrosion inhibitors in 1 M HCl for carbon steel, showing an inhibition efficiency of up to 97% (Rouifi et al., 2020).

Synthesis and Characterization of Derivatives

Significant research has been dedicated to synthesizing and characterizing various derivatives of 8-hydroxyquinoline, which is structurally similar to this compound. These studies include the preparation of crystalline compounds and their characterization using different spectroscopic techniques. For example, a study synthesized crystalline compounds of methyl and phosphinyl derivatives of 2-methylquinolin-8-ol, providing insights into their structure through X-ray diffraction and spectroscopic methods (Małecki et al., 2010).

Catalytic Applications

The compounds related to 8-hydroxyquinoline, akin to this compound, have been examined for their catalytic properties. A study discussed the use of unsymmetrical pincer ligands with an 8-hydroxyquinoline core in catalyzing Sonogashira coupling under amine and copper-free conditions, suggesting potential applications in organic synthesis (Kumar, Saleem, Mishra, & Singh, 2017).

Environmental and Health Applications

The derivatives of 8-hydroxyquinoline have beenexplored for their environmental applications, particularly in the biodegradation of pollutants. A study on the biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions identified the formation of various metabolites, highlighting the role these compounds could play in environmental remediation processes (Wang, Li, & Yang, 2010).

Synthesis of Quinoline Derivatives

The synthesis of various quinoline derivatives, including those related to this compound, has been a subject of research, providing insights into new synthetic routes and applications. For instance, a study reported the successful synthesis of various 2-methylquinolines, showcasing the potential for developing novel compounds for diverse applications (Chandrashekarappa, Mahadevan, & Manjappa, 2013).

Antimalarial Activity

Research has also explored the potential antimalarial activity of 8-aminoquinoline analogues, which are structurally similar to this compound. These studies have yielded promising results in the fight against malaria, highlighting the therapeutic potential of these compounds (Carroll, Berrang, & Linn, 1980).

Biochemical Analysis

Biochemical Properties

8-Ethyl-2-methylquinolin-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of cytochrome P450 enzymes, specifically CYP1A2 . This inhibition can affect the metabolism of other compounds processed by these enzymes. Additionally, this compound can form complexes with metal ions such as copper and zinc, which may influence its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound has been reported to affect gene expression related to cell cycle regulation and apoptosis, suggesting its potential role in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, its binding to cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance antioxidant defenses . At higher doses, it can induce toxicity, manifesting as liver damage and oxidative stress . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with metal ions also plays a role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments .

Properties

IUPAC Name

8-ethyl-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-9-5-4-6-10-11(14)7-8(2)13-12(9)10/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOFHJQJGZCKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297202
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62510-41-2, 63136-23-2
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62510-41-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63136-23-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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